molecular formula C23H49N2O+ B14695933 Diethyl-[2-(hexadecanoylamino)ethyl]-methyl-azanium CAS No. 32706-72-2

Diethyl-[2-(hexadecanoylamino)ethyl]-methyl-azanium

Cat. No.: B14695933
CAS No.: 32706-72-2
M. Wt: 369.6 g/mol
InChI Key: FWWQFQXSWHFTPW-UHFFFAOYSA-O
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Description

Diethyl-[2-(hexadecanoylamino)ethyl]-methyl-azanium is a chemical compound known for its unique structure and properties It is characterized by the presence of a hexadecanoylamino group attached to an ethyl-methyl-azanium core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl-[2-(hexadecanoylamino)ethyl]-methyl-azanium typically involves the alkylation of enolate ions. The process begins with the formation of an enolate ion from a precursor compound, which is then alkylated using an appropriate alkyl halide. The reaction conditions often include the use of a strong base such as sodium ethoxide in ethanol to facilitate the formation of the enolate ion .

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and precise control of reaction parameters are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Diethyl-[2-(hexadecanoylamino)ethyl]-methyl-azanium undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.

Major Products Formed

Scientific Research Applications

Diethyl-[2-(hexadecanoylamino)ethyl]-methyl-azanium has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Diethyl-[2-(hexadecanoylamino)ethyl]-methyl-azanium involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in cellular signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Diethylaminoethanol: A related compound with similar structural features but different functional groups.

    Hexadecanoylamine: Shares the hexadecanoyl group but lacks the azanium core.

    Methylazanium derivatives: Compounds with similar azanium cores but different alkyl groups.

Uniqueness

Diethyl-[2-(hexadecanoylamino)ethyl]-methyl-azanium stands out due to its unique combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a compound of significant interest in scientific research.

Properties

CAS No.

32706-72-2

Molecular Formula

C23H49N2O+

Molecular Weight

369.6 g/mol

IUPAC Name

diethyl-[2-(hexadecanoylamino)ethyl]-methylazanium

InChI

InChI=1S/C23H48N2O/c1-5-8-9-10-11-12-13-14-15-16-17-18-19-20-23(26)24-21-22-25(4,6-2)7-3/h5-22H2,1-4H3/p+1

InChI Key

FWWQFQXSWHFTPW-UHFFFAOYSA-O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCC[N+](C)(CC)CC

Origin of Product

United States

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